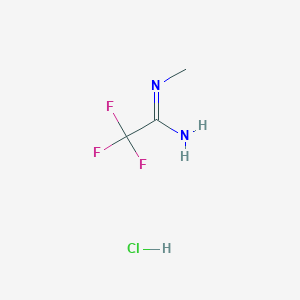

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride is a compound that falls within the category of fluorine-containing chemicals, which are of significant interest due to their applications in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group is particularly noteworthy as it imparts unique physical and chemical properties to the molecules it is incorporated into .

Synthesis Analysis

The synthesis of related trifluoroacetimidoyl chlorides can be achieved through a one-pot reaction from primary aromatic amines and trifluoroacetic acid, indicating that similar methodologies could potentially be applied to the synthesis of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride . These compounds are more stable than their nonfluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms, which deactivates them against hydrolysis .

Molecular Structure Analysis

While specific details on the molecular structure of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride are not provided, related compounds with trifluoromethyl groups have been shown to exhibit interesting stereochemical properties. For instance, compounds such as N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide have been studied using NMR and X-ray diffraction techniques, revealing pentacoordinate silicon atoms in trifluorides and hexacoordinate in certain adducts . This suggests that the trifluoromethyl group can influence the coordination and stereochemistry of the molecules it is part of.

Chemical Reactions Analysis

Trifluoroacetimidoyl halides, which are closely related to 2,2,2-Trifluoro-N-methylacetimidamide, are known to undergo various chemical reactions, including coupling and annulation reactions. These reactions allow for the construction of a wide variety of trifluoromethyl-containing compounds and N-heterocycles . Additionally, 2,2,2-Trifluoroacetamidines, which share a similar core structure, can react with nucleophiles such as Grignard reagents, active methylene compounds, and primary amines, indicating that 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride may also participate in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride are not explicitly detailed in the provided papers. However, the related trifluoroacetimidoyl halides are known for their stability and reactivity due to the strong electron-withdrawing effect of the trifluoromethyl group . This group can also affect the acidity, boiling point, and lipophilicity of the compounds it is part of, which are important considerations in the development of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Intramolecular Oxidative Cyclization : This chemical is used in synthesizing 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds. The synthesis involves intramolecular oxidative cyclization using iodine and potassium iodide, yielding high yields without the need for purification (Kazemi & Darehkordi, 2020).

Derivatization of Carboxylic Acids : It aids in the derivatization of aqueous carboxylic acids to their corresponding 2,2,2-trifluoroethylamide derivatives, improving chromatographic characteristics for gas chromatography and enhancing detection sensitivity (Ford, Burns & Ferry, 2007).

Building Blocks for Fluorinated Nitrogen Heterocycles : 2,2,2-Trifluoroacetimidoyl chlorides, related to 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride, are stable and useful as synthetic blocks for creating CF3-containing heterocycles (Uneyama, Sugimoto, Morimoto, Yamashita & Kobayashi, 1991).

Environmental and Toxicological Studies

Environmental Impact of Related Compounds : Research on hydrochlorofluorocarbons, which are structurally related to 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride, has shown potential hepatotoxicity, indicating the need to understand the environmental and health impacts of these compounds (Hoet et al., 1997).

Biotransformation in Animal Models : A study on 2,3,3,3-tetrafluoropropene, another related compound, explored its biotransformation in rats and mice, showing the formation of N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine as a predominant metabolite. This research aids in understanding the metabolic pathways of similar fluorinated compounds (Schuster et al., 2008).

Analytical Chemistry

Analytical Method Development for Trifluridine : A new RP-UFLC method was developed for determining Trifluridine, a trifluoro thymidine derivative, in pharmaceutical preparations. This work demonstrates the importance of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride in developing sensitive analytical methods (Bandaru & Annapurna, 2022).

Development of Potentiometric Sensors : The compound's derivatives have been used in creating new potentiometric sensors for trifluoperazine hydrochloride, demonstrating its utility in sensor technology (Hassan, Ameen, Saad & Al-Aragi, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

2,2,2-trifluoro-N'-methylethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3N2.ClH/c1-8-2(7)3(4,5)6;/h1H3,(H2,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFDRDACUFAJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(morpholinosulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3011620.png)

![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3011624.png)

![(Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3011627.png)

![2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3011629.png)

![1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one](/img/structure/B3011630.png)

![4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)

![N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide](/img/structure/B3011635.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)

![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3011640.png)

![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)